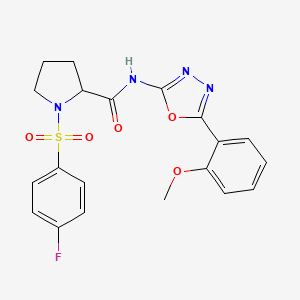

1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Description

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide core modified with two critical substituents:

- A 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety at the terminal amide, contributing to π-π stacking and electronic interactions.

Below, we compare this compound with structurally related analogs to elucidate key structure-activity relationships (SAR).

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O5S/c1-29-17-7-3-2-5-15(17)19-23-24-20(30-19)22-18(26)16-6-4-12-25(16)31(27,28)14-10-8-13(21)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFJXSQHPRLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a sulfonamide group and an oxadiazole moiety. The presence of the 4-fluorophenyl and 2-methoxyphenyl groups contributes to its lipophilicity and potential interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly:

- Serotonin Receptors : The compound may act as a serotonin receptor antagonist, which is significant in the treatment of mood disorders such as anxiety and depression. The structural similarity to serotonin suggests potential agonistic or antagonistic properties at these receptors.

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Serotonin Antagonism | Modulation of serotonin receptors | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antitumor Activity | Induction of apoptosis in cancer cells |

Case Studies

- Antitumor Effects : A study investigated the compound's ability to induce apoptosis in various cancer cell lines. Results demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Assessment : In animal models, the compound was tested for its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels, correlating with its activity as a serotonin receptor antagonist.

- Inflammatory Models : The compound was evaluated in models of acute inflammation, showing reduced edema and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic use in inflammatory diseases .

Synthesis and Stability

The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the sulfonyl and oxadiazole functionalities. Crystalline forms have been developed to enhance solubility and stability under various conditions, making it suitable for pharmaceutical applications .

Scientific Research Applications

-

Anticancer Properties :

- Recent studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives in inhibiting cancer cell proliferation. The oxadiazole ring is known for its role in enhancing the anticancer activity of compounds. For instance, derivatives similar to the compound have shown selective inhibition against human cancer cell lines such as MCF-7 and PANC-1, with IC50 values indicating significant cytotoxicity .

- A specific case study demonstrated that compounds containing the oxadiazole structure exhibited potent tubulin inhibition, suggesting a mechanism that disrupts cancer cell division .

-

Helicobacter pylori Inhibition :

- The compound is noted for its potential use against Helicobacter pylori infections. It has been shown to possess proton pump inhibitory activity and may help in treating gastrointestinal disorders such as ulcers and gastritis . The sulfonyl group enhances the compound's ability to interact with biological targets relevant to H. pylori.

-

Carbonic Anhydrase Inhibition :

- The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Studies indicate that certain derivatives can selectively inhibit specific isoforms of CAs at nanomolar concentrations, making them candidates for further development in treating conditions related to CA dysregulation .

Synthesis and Formulation

The synthesis of this compound involves several steps that include the formation of the pyrrolidine ring and the introduction of the sulfonyl and oxadiazole groups. The ability to produce crystalline forms with high solubility and stability under various conditions is crucial for pharmaceutical applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Heterocycle Choice : Oxadiazole cores (target compound) offer superior electronic effects for target binding compared to thiadiazole () or pyridine ().

Substituent Synergy : The combination of 4-fluorophenylsulfonyl and 2-methoxyphenyl balances metabolic stability and target engagement, avoiding excessive molecular weight (cf. ).

Methoxy Group Utility : Methoxy substituents enhance solubility and π-interactions across diverse systems (Evidences 3, 4), supporting their inclusion in the target compound.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to assign protons and carbons, particularly for the sulfonyl, oxadiazole, and pyrrolidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹) .

How can computational modeling predict reactivity and binding interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electron distribution in the sulfonyl and oxadiazole groups to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, focusing on hydrogen bonding with the methoxyphenyl group .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .

How to analyze structure-activity relationships (SAR) for bioactivity?

Advanced Research Question

- Bioisosteric Replacement : Compare analogs (e.g., oxadiazole vs. thiadiazole) in enzymatic assays to assess activity changes .

- Functional Group Modulation : Evaluate fluorophenyl and methoxyphenyl substitutions in vitro (e.g., IC50 shifts in kinase inhibition assays) .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

How to resolve contradictions in pharmacological data across studies?

Advanced Research Question

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line purity, incubation time) .

- Meta-Analysis : Pool data from orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement .

- Proteomic Profiling : Identify off-target interactions via mass spectrometry-based pulldown assays .

What are common biological targets for such hybrid heterocyclic compounds?

Basic Research Question

- Kinase Inhibition : Oxadiazole and pyrrolidine motifs often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

- GPCR Modulation : Fluorophenyl groups may enhance affinity for serotonin or dopamine receptors .

- Antimicrobial Activity : Sulfonyl groups contribute to bacterial enzyme inhibition (e.g., dihydrofolate reductase) .

What strategies improve regioselectivity in functionalization?

Advanced Research Question

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control substitution on aromatic rings .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during multi-step synthesis .

- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization steps via controlled heating .

How to assess purity and stability under varying conditions?

Basic Research Question

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of oxadiazole) under acidic/basic conditions .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) .

- Forced Degradation Studies : Expose to UV light, humidity, or oxidants to identify labile groups .

How is stereochemistry controlled during synthesis?

Advanced Research Question

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselective pyrrolidine formation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for sulfonylation steps .

- X-ray Crystallography : Resolve ambiguous stereocenters post-synthesis .

What role do fluorine and methoxy groups play in bioactivity?

Advanced Research Question

- Fluorine Effects : Enhance metabolic stability via C-F bond resistance to cytochrome P450 oxidation .

- Methoxy Group : Improve solubility and π-stacking interactions in hydrophobic binding pockets .

- Synergistic Effects : Combined fluorophenyl and methoxyphenyl groups optimize target affinity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.